(Z)-4-(2,3-dihydro-1H-indol-1-yl)-1,1-difluoro-3-buten-2-one
CAS No.: 478040-92-5
Cat. No.: VC4757662
Molecular Formula: C12H11F2NO
Molecular Weight: 223.223
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478040-92-5 |
|---|---|
| Molecular Formula | C12H11F2NO |
| Molecular Weight | 223.223 |
| IUPAC Name | (Z)-4-(2,3-dihydroindol-1-yl)-1,1-difluorobut-3-en-2-one |
| Standard InChI | InChI=1S/C12H11F2NO/c13-12(14)11(16)6-8-15-7-5-9-3-1-2-4-10(9)15/h1-4,6,8,12H,5,7H2/b8-6- |
| Standard InChI Key | IPJDNNOCOZQGQU-VURMDHGXSA-N |
| SMILES | C1CN(C2=CC=CC=C21)C=CC(=O)C(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound has a molecular formula of C₁₂H₁₁F₂NO and a molecular weight of 223.22 g/mol. Its IUPAC name, (Z)-4-(2,3-dihydroindol-1-yl)-1,1-difluorobut-3-en-2-one, reflects the stereospecific (Z)-configuration at the double bond connecting the indole and difluorobutenone groups . Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 478040-92-5 |
| SMILES | C1CN(C2=CC=CC=C21)/C=C/C(=O)C(F)F |
| InChI Key | IPJDNNOCOZQGQU-VURMDHGXSA-N |
| PubChem CID | 16195248 |
The presence of fluorine atoms enhances electronegativity and metabolic stability, while the indole moiety contributes to π-π stacking interactions in biological systems .
Spectral and Physicochemical Data
While solubility data remain unreported, the compound’s logP (estimated via PubChem) suggests moderate lipophilicity, favoring membrane permeability. Structural analogs, such as 4,6-difluoro-2,3-dihydro-1H-inden-1-one, exhibit similar electronic profiles due to fluorine’s inductive effects .
Synthesis and Structural Optimization
Synthetic Routes
Synthesis typically involves coupling 2,3-dihydroindole derivatives with difluoromethyl ketone precursors. One proposed pathway includes:
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Indole Activation: Bromination of 2,3-dihydroindole at the 1-position.
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Cross-Coupling: Suzuki-Miyaura reaction with a (Z)-configured difluorobutenyl boronic ester.
Yield optimization remains challenging due to stereochemical control at the double bond. Computational studies suggest that bulky ligands in palladium catalysts improve (Z)-selectivity .
Research Applications and Case Studies
Drug Discovery
The compound serves as a scaffold for developing kinase inhibitors. Modifications at the indole N-position or difluorobutenone carbonyl group have yielded derivatives with enhanced selectivity for CDK6 and MST1R .
Chemical Biology Probes
In proteomic studies, biotinylated analogs were used to identify binding partners in HCT116 colon cancer cells, revealing interactions with heat shock proteins and ubiquitin ligases .
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